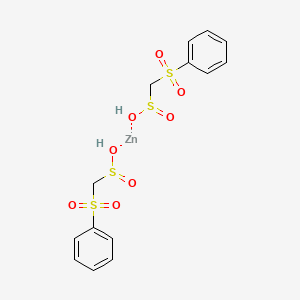
Bis((((phenylsulfonyl)methyl)sulfinyl)oxy)zinc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis((((phenylsulfonyl)methyl)sulfinyl)oxy)zinc is a complex organozinc compound with the molecular formula C14H14O8S4Zn and a molecular weight of 503.9 g/mol . This compound is characterized by the presence of phenylsulfonyl groups, which are known for their electron-withdrawing properties, making it a valuable reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis((((phenylsulfonyl)methyl)sulfinyl)oxy)zinc typically involves the reaction of phenylsulfonylmethyl sulfone with zinc salts under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often facilitated by the use of solvents such as tetrahydrofuran or dimethylformamide .
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactors with precise temperature and pressure controls. The process ensures high yield and purity of the final product, which is essential for its application in various fields .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: The compound can be reduced to yield the corresponding thiols and sulfides.
Substitution: It participates in nucleophilic substitution reactions, where the phenylsulfonyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted phenylsulfonyl derivatives .
Scientific Research Applications
Bis((((phenylsulfonyl)methyl)sulfinyl)oxy)zinc has a wide range of applications in scientific research:
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfur-containing compounds.
Mechanism of Action
The mechanism by which Bis((((phenylsulfonyl)methyl)sulfinyl)oxy)zinc exerts its effects involves the interaction of the phenylsulfonyl groups with various molecular targets. These interactions can lead to the formation of stable complexes, facilitating various chemical transformations. The zinc ion plays a crucial role in stabilizing the intermediate species and enhancing the reactivity of the compound .
Comparison with Similar Compounds
Bis(phenylsulfonyl)methane: This compound is similar in structure but lacks the zinc ion, making it less reactive in certain transformations.
Phenylsulfonylmethyl sulfone: Another related compound, which is often used as a precursor in the synthesis of Bis((((phenylsulfonyl)methyl)sulfinyl)oxy)zinc.
Uniqueness: The presence of the zinc ion in this compound imparts unique reactivity and stability, making it a valuable reagent in synthetic chemistry. Its ability to participate in a wide range of reactions, including oxidation, reduction, and substitution, sets it apart from other similar compounds .
Properties
Molecular Formula |
C14H16O8S4Zn |
|---|---|
Molecular Weight |
505.9 g/mol |
IUPAC Name |
benzenesulfonylmethanesulfinic acid;zinc |
InChI |
InChI=1S/2C7H8O4S2.Zn/c2*8-12(9)6-13(10,11)7-4-2-1-3-5-7;/h2*1-5H,6H2,(H,8,9); |
InChI Key |
WKAMIZOWZDXOQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CS(=O)O.C1=CC=C(C=C1)S(=O)(=O)CS(=O)O.[Zn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[NH2Me2][(RuCl((R)-xylbinap))2(mu-Cl)3]](/img/structure/B12054527.png)
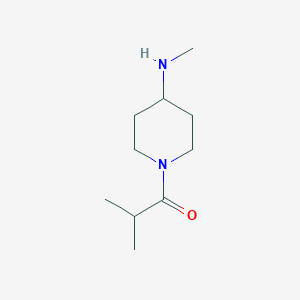
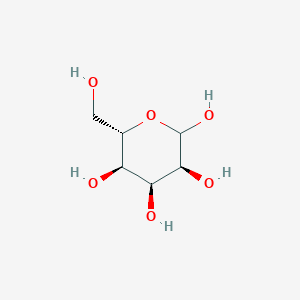
![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-methylphenyl)benzamide](/img/structure/B12054538.png)
pentanedioic acid](/img/structure/B12054558.png)

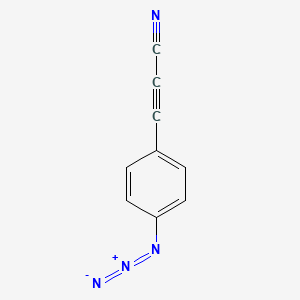
![N'-[(E)-(4-ethylphenyl)methylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B12054568.png)

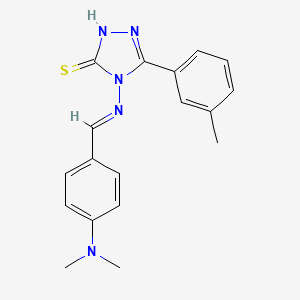


![6-Amino-4-(3,4-dichlorophenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12054603.png)
![7-Hydroxy-5-oxo-2,3-dihydro-1h,5h-pyrido[3,2,1-ij]quinoline-6-carboxanilide](/img/structure/B12054605.png)
